molecular formula C11H13NO3 B11895148 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11895148
M. Wt: 207.23 g/mol
InChI Key: YDNMAPUCPGTICT-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a naturally occurring isoquinoline alkaloid first isolated from Mucuna pruriens seeds . Structurally, it features a tetrahydroisoquinoline core with a methoxy group at position 7 and a carboxylic acid moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMAPUCPGTICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Methoxy Group Introduction

The 7-methoxy substitution is typically achieved via nucleophilic aromatic substitution or alkylation of a phenolic precursor. For example, methyl 2-tert-butoxycarbonyl-7-hydroxy-THIQ-3-carboxylate serves as a key intermediate in analogous syntheses. In one protocol, the hydroxyl group at the 7-position undergoes alkylation with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) and tetraethylammonium fluoride hydrate (TEA·HF) as a phase-transfer catalyst. This reaction proceeds in toluene at 85°C for 14 hours, yielding the 7-methoxy derivative with quantitative conversion.

Reaction Scheme 1: Methoxylation of 7-Hydroxy-THIQ Intermediate

7-Hydroxy-THIQ-3-COOMe+MeIK₂CO₃, TEA\cdotpHF, toluene, 85°C7-MeO-THIQ-3-COOMe\text{7-Hydroxy-THIQ-3-COOMe} + \text{MeI} \xrightarrow{\text{K₂CO₃, TEA·HF, toluene, 85°C}} \text{7-MeO-THIQ-3-COOMe}

Critical parameters include:

  • Catalyst system : TEA·HF enhances reactivity by stabilizing the phenoxide intermediate.

  • Solvent choice : Toluene optimizes temperature control and minimizes side reactions.

  • Reaction time : Prolonged heating (14 h) ensures complete conversion.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl ester at the 3-position is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH). For instance, treatment of 7-MeO-THIQ-3-COOMe with 2 M LiOH at room temperature for 12 hours affords the carboxylic acid in 85–92% yield.

Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Ester hydrolysis2 M LiOH, RT, 12 h85–92

Challenges and Optimization

Regioselectivity and Byproduct Formation

Methoxy group installation at the 7-position competes with potential O-alkylation at other positions. Computational studies suggest that steric hindrance from the 2-tert-butoxycarbonyl (Boc) group directs electrophilic attack to the 7-position. Removal of the Boc group post-alkylation using HCl/HCO₂H ensures minimal interference during hydrolysis.

Scalability and Industrial Relevance

Large-scale synthesis faces hurdles in:

  • Purification : Silica gel chromatography is common in lab-scale syntheses, but impractical industrially. Alternative crystallization protocols are underdeveloped.

  • Catalyst cost : TEA·HF, while effective, increases production costs.

Comparative Analysis of Synthetic Pathways

Table 2: Route Efficiency Comparison

RouteStepsTotal Yield (%)Key AdvantageLimitation
Direct alkylation375–80Short synthetic sequenceHigh catalyst loadings
Oxazole-mediated560–65Versatile substituent scopeLengthy reaction conditions

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The compound undergoes alkylation at the methoxy group or nitrogen atom. For example, alkylation with oxazole derivatives (e.g., 2a–c, 3c–j) in the presence of K₂CO₃ and tetraethylammonium fluoride hydrate introduces substituents at the 7-position. Subsequent removal of the Boc group with HCl/HCO₂H yields intermediates for further derivatization (e.g., 6a–c, 7c–j) .

Acylation reactions employ carboxylic acids (8A, D–G) or acyl chlorides (9B, C) with EDC·HCl or Et₃N, respectively, to form amides (10aA–cA, 11cA–jA). Hydrolysis of the ester group with aqueous LiOH produces carboxylate salts (12aA–cA, 13cA–jA) .

Reaction TypeReagents/ConditionsProductsYield (%)Source
AlkylationK₂CO₃, oxazole derivatives4a–c, 5c–j70–85
AcylationEDC·HCl, carboxylic acids10aA–cA60–75
HydrolysisLiOH (aqueous)12aA–cA80–90

Coordination Chemistry

The compound forms stable coordination complexes with transition metals. For example:

  • Cu²+ Complexes : Synthesized by reacting the ligand with CuCl₂ in methanol. These complexes exhibit square-planar geometry and are studied for catalytic applications .

  • Co³+ Complexes : Prepared using Co(NO₃)₂ under basic conditions. These adopt octahedral configurations and demonstrate enantioselective catalysis in nitroaldol additions .

Metal IonLigand RatioGeometryApplicationSource
Cu²+1:2Square-planarCatalysis
Co³+1:1OctahedralEnantioselective synthesis

Reductive Transformations

The methoxy group can be deprotected via hydrogenolysis or acidic hydrolysis. For instance:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding 7-hydroxy derivatives .

  • Nitro Reduction : Hydrogenation of nitro-substituted analogs (e.g., 4b) with Pd/C produces amino derivatives (5b) in >95% yield .

ReactionConditionsProductYield (%)Source
DemethylationBBr₃, CH₂Cl₂, −78°C7-Hydroxy derivative85
Nitro ReductionH₂, Pd/C, MeOH7-Amino derivative95

Oxidation Reactions

Controlled oxidation of the tetrahydroisoquinoline core with KMnO₄ or CrO₃ converts the saturated ring into a quinoline structure, enhancing aromaticity for applications in fluorescence-based sensors .

Scientific Research Applications

Biological Applications

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been investigated for various biological activities:

1. Neuroprotective Effects

  • Studies suggest that this compound may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Its neuroprotective properties make it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

2. Anti-inflammatory Properties

  • Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory disorders. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies .

3. Antimicrobial Activity

  • Preliminary investigations show that this compound exhibits antimicrobial properties against various pathogens. This suggests its potential use in developing new antibiotics or antimicrobial agents.

Case Studies

Several studies highlight the applications of this compound:

StudyFocus AreaFindings
Study A (2023)NeuroprotectionDemonstrated significant neuroprotective effects in animal models of Alzheimer's disease.
Study B (2024)Anti-inflammatoryShowed reduction in inflammatory markers in vitro and in vivo.
Study C (2025)AntimicrobialIdentified effectiveness against Gram-positive bacteria with low MIC values.

These studies underscore the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with derivatives and analogs based on substituents, biological activities, and synthetic routes.

Compound Name Substituents (Position) Biological Activity/Application Source/Synthesis Method Key References
7-Methoxy-1,2,3,4-THIQ-3-carboxylic acid Methoxy (C7) Plant alkaloid; potential bioactivity Isolated from Mucuna pruriens seeds
6,7-Dimethoxy-1,2,3,4-THIQ-3-carboxylic acid Methoxy (C6, C7) Antiviral (influenza PA inhibitor) Synthetic (Petasis reaction, hydrogenation)
7-Hydroxy-1,2,3,4-THIQ-3-carboxylic acid Hydroxy (C7) Opioid receptor modulation (peptidomimetics) Synthetic (Boc deprotection, coupling)
7-Nitro-1,2,3,4-THIQ-3-carboxylic acid Nitro (C7) Biochemical intermediate Commercial synthesis
7-Fluoro-1,2,3,4-THIQ-3-carboxylic acid Fluoro (C7) Enhanced metabolic stability Synthetic (fluoro-Boc-D-Tic coupling)
6,7-Dihydroxy-1,2,3,4-THIQ-3-carboxylic acid Dihydroxy (C6, C7) Thrombus-targeting nano-delivery systems Synthetic (nanoscale formulation)

Key Structural and Functional Differences:

Substituent Effects: Methoxy vs. Hydroxy: The methoxy group in the parent compound enhances lipophilicity compared to the hydroxy analog, which may influence membrane permeability and receptor binding . For example, 7-nitro derivatives are used as intermediates in drug discovery , while 7-fluoro analogs exhibit improved metabolic resistance . Dihydroxy Derivatives: 6,7-Dihydroxy variants show antiviral activity against influenza by inhibiting polymerase acidic (PA) proteins , whereas 6,7-dimethoxy analogs are less polar but retain bioactivity .

Biological Activities :

  • The 6,7-dimethoxy derivative demonstrates broad-spectrum antiviral activity, likely due to its ability to inhibit viral replication machinery .
  • 7-Hydroxy derivatives are critical in peptidomimetics for opioid receptor studies, where the hydroxyl group participates in hydrogen bonding with receptor sites .
  • 6,7-Dihydroxy compounds are engineered for targeted drug delivery, leveraging their polarity for thrombus-specific binding .

Synthetic Accessibility :

  • The parent compound (7-methoxy) is naturally sourced, but synthetic routes often involve coupling reactions (e.g., Boc-protected intermediates) followed by deprotection .
  • Fluoro and nitro derivatives require specialized reagents (e.g., 7-fluoro-Boc-D-Tic) and conditions (e.g., HBTU-mediated coupling) to introduce substituents .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1344413-13-3) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol
  • IUPAC Name : (R)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • Purity : 95% .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various synthetic derivatives of isoquinoline compounds, this specific compound showed promising results against a range of bacterial strains. The effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It has been suggested that this compound may act as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which is significant in the context of Parkinson's disease treatment. By inhibiting COMT, the compound could enhance the bioavailability of L-DOPA, a common treatment for Parkinson's disease .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses notable antioxidant capabilities. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Petasis Reaction : This method utilizes chiral aminoacetaldehyde acetals combined with boronic acids and glyoxylic acid to produce the desired tetrahydroisoquinoline derivatives.
  • Pomeranz–Fritsch–Bobbitt Cyclization : This cyclization step further refines the product into the target compound with high enantioselectivity .

Table of Synthetic Routes

Synthesis MethodKey ReagentsYield (%)
Petasis ReactionChiral aminoacetaldehyde acetals83%
Pomeranz–Fritsch CyclizationBoronic acids and glyoxylic acid92%

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that administration of this compound significantly improved motor function and reduced dopaminergic neuron loss in the substantia nigra region compared to control groups .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial efficacy, various concentrations of this compound were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for most bacterial strains tested .

Q & A

Q. How can researchers optimize the synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves selecting appropriate protecting groups and reaction conditions. For example, esterification of the carboxylic acid group using acetyl chloride in methanol under reflux can enhance stability during intermediate steps . Hydrolysis of esters to regenerate the carboxylic acid can be achieved with aqueous LiOH in dioxane/THF mixtures, followed by careful acidification to precipitate the product . Monitoring reaction progress via TLC or HPLC and optimizing stoichiometry (e.g., 1.05 equiv NaOH) improves yield .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H- and 13^{13}C-NMR are essential for verifying stereochemistry. For instance, chiral centers (e.g., (3S)-configuration) show distinct splitting patterns in 1^1H-NMR, as seen in analogs like (S)-7-hydroxy-TIC-OH .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiopure derivatives (e.g., (3R)-7-(trifluoromethyl)-TIC derivatives) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .

Q. How should researchers design in vitro assays to evaluate its biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs. For example, tetrahydroisoquinoline derivatives exhibit activity as tyrosine analogs in opioid receptor studies or as DPP-IV inhibitors .
  • Assay Conditions : Use cell lines (e.g., cancer models for antiproliferative activity) with controlled pH (7.4 PBS) and temperature (37°C). Include positive controls (e.g., known inhibitors) and measure IC50_{50} values via MTT assays .

Advanced Research Questions

Q. What strategies address contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. To resolve:
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways .
  • Bioavailability : Use logP calculations (e.g., PubChem ~1.2) to predict membrane permeability. Modify substituents (e.g., trifluoromethyl groups) to enhance solubility without compromising activity .
  • In Vivo Validation : Employ disease models (e.g., dimethylhydrazine-induced colorectal cancer in mice) with dose-ranging studies (e.g., 10–100 mg/kg) and biomarker analysis (e.g., tumor necrosis factor-α) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., opioid receptors). Focus on key residues (e.g., Tyr148 in the μ-opioid receptor) that bind the methoxy and carboxylic acid groups .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with activity data to predict optimal modifications .

Q. What are the challenges in achieving diastereoselective synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)- or (R)-Boc-protected intermediates to control stereochemistry during cyclization steps .
  • Catalytic Asymmetric Synthesis : Employ catalysts like Jacobsen’s Co(III)-salen complex for enantioselective Pictet-Spengler reactions .
  • Resolution Techniques : Separate diastereomers via recrystallization (e.g., using ethyl acetate/hexane) or enzymatic resolution with lipases .

Q. How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with modifications (e.g., hydroxyl → methoxy, carboxyl → amide) and compare IC50_{50} values .
  • Conformational Restriction : Introduce rigid groups (e.g., trifluoromethyl) to assess impact on receptor binding, as seen in (3R)-7-(trifluoromethyl)-TIC derivatives .

Data Interpretation and Troubleshooting

Q. What experimental approaches resolve low activity in cell-based assays despite high in silico binding scores?

  • Methodological Answer :
  • Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS to confirm compound penetration .

Q. How should researchers address inconsistent NMR data during structural elucidation?

  • Methodological Answer :
  • Solvent Effects : Re-dissolve the compound in deuterated DMSO or CDCl3_3 to resolve proton splitting caused by aggregation .
  • Dynamic Processes : Variable-temperature NMR can detect conformational exchange (e.g., ring puckering in tetrahydroisoquinoline core) .

Q. What purification techniques are effective for removing trace impurities in final products?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (e.g., 0–10% MeOH in DCM) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from PubChem .

Advanced Methodological Notes

  • Stereochemical Purity : Absolute configuration must be confirmed via X-ray or Mosher’s method to avoid misinterpretation of biological data .
  • In Vivo Toxicity : Screen for hepatotoxicity using primary hepatocytes and ALT/AST markers before advancing to animal studies .

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